N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 6-(furan-2-yl)pyridine and 2-(naphthalen-1-yl)acetic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide can be compared with other similar compounds that contain furan, pyridine, or naphthalene moieties. Some similar compounds include:
Furan-2-carboxylic acid: A simpler furan derivative.
3-Pyridinemethanol: A simpler pyridine derivative.
1-Naphthylacetic acid: A simpler naphthalene derivative.
The uniqueness of this compound lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties not found in the simpler analogs.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(13-18-7-3-6-17-5-1-2-8-19(17)18)24-15-16-10-11-20(23-14-16)21-9-4-12-26-21/h1-12,14H,13,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZBYASTVCGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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